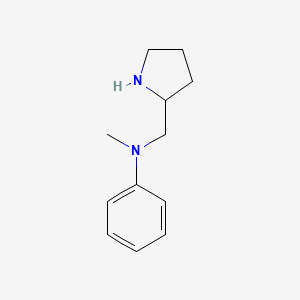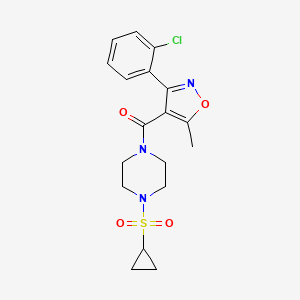![molecular formula C17H21N3O B2803668 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 794-84-3](/img/structure/B2803668.png)
6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the pyridazinone class of compounds. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in medicinal research due to its unique structure and potential biological activities.
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which include this compound, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, platelet aggregation, and cardiovascular function .
Result of Action
Based on the reported pharmacological activities of pyridazinone derivatives, it can be inferred that this compound may exert anti-inflammatory, analgesic, antiplatelet, and cardiovascular effects .
Biochemische Analyse
Biochemical Properties
6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent PDE-III inhibitor . The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones, including 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, are well recognized .
Cellular Effects
The effects of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one involves its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method consists of cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as a cardiotonic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds have similar structures and exhibit cardiovascular effects.
6-Aryl-3(2H)-pyridazinone derivatives: These derivatives are known for their antihypertensive and antiplatelet activities.
Uniqueness
6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidin-1-ylethyl group enhances its pharmacological profile, making it a valuable compound for medicinal research.
Eigenschaften
IUPAC Name |
6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKODNZEMHPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2803586.png)
![1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B2803587.png)

![3-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-4-fluoro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2803590.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-9H-xanthene-9-carboxamide](/img/structure/B2803591.png)
![4-[(6-bromo-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2803592.png)
![3-methyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2803594.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)

